

An In-depth Technical Guide to Dicyclopropylmethanol: Synthesis and Properties

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Compound of Interest

Compound Name: *Dicyclopropylmethanol*

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Abstract

Dicyclopropylmethanol, a secondary alcohol bearing two cyclopropyl groups, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the strained cyclopropyl rings, make it a valuable building block for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **dicyclopropylmethanol**, including detailed experimental protocols and tabulated data for easy reference.

Introduction

Dicyclopropylmethanol, also known as dicyclopropyl carbinol, is an organic compound with the chemical formula $C_7H_{12}O$.^[1] Its structure features a hydroxyl group attached to a carbon atom that is bonded to two cyclopropyl rings. This arrangement imparts specific steric and electronic characteristics that are of interest in synthetic organic chemistry and for potential applications in the development of pharmaceuticals and agrochemicals.^[1] The strained three-membered rings influence the reactivity of the alcohol and the overall molecular conformation, making it a versatile intermediate.

Synthesis of Dicyclopropylmethanol

The most common and efficient laboratory-scale synthesis of **dicyclopropylmethanol** involves a two-step process: the preparation of dicyclopropyl ketone followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone can be synthesized from γ -butyrolactone. The procedure involves the formation of a dibutyrolactone intermediate followed by acid-catalyzed rearrangement and cyclization.

- **Preparation of Sodium Methoxide:** In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g (2.17 g-atoms) of sodium and 600 mL of absolute methanol.
- **Reaction with γ -Butyrolactone:** To the stirred sodium methoxide solution, add 344 g (4.0 moles) of γ -butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.
- **Removal of Methanol:** After collecting approximately 475 mL of methanol, apply reduced pressure cautiously to remove an additional 50-70 mL of methanol, yielding a residue of dibutyrolactone.
- **Acid Hydrolysis and Cyclization:** Set the condenser for reflux. Cautiously add 800 mL of concentrated hydrochloric acid to the residue with vigorous stirring. A significant evolution of carbon dioxide will occur. Heat the mixture under reflux for 20 minutes.
- **Neutralization and Ring Closure:** Cool the reaction mixture in an ice bath. Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.
- **Isolation and Purification:** Arrange the condenser for downward distillation and collect the ketone-water mixture (approximately 650 mL). Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with three 100-mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether. Distill the residue through an efficient column to yield dicyclopropyl ketone.

Step 2: Reduction of Dicyclopropyl Ketone to Dicyclopropylmethanol

Dicyclopropyl ketone is readily reduced to **dicyclopropylmethanol** using a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH_4).

- **Reaction Setup:** In a suitable reaction flask equipped with a dropping funnel and a condenser, prepare a suspension of 6 g of lithium aluminum hydride in 250 mL of anhydrous diethyl ether.
- **Addition of Ketone:** Add a solution of 44 g (0.4 mole) of dicyclopropyl ketone in diethyl ether dropwise to the stirred suspension of lithium aluminum hydride over a period of 30 minutes.
- **Quenching and Work-up:** After the addition is complete, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water until a granular precipitate is formed.
- **Isolation and Purification:** Filter the mixture and wash the precipitate with diethyl ether. Dry the combined ether filtrates over anhydrous potassium carbonate. Remove the ether by distillation. The resulting crude **dicyclopropylmethanol** can be purified by fractional distillation under reduced pressure. The product distills at 48°C at 3 mm Hg, yielding 39 g (89%) of dicyclopropyl carbinol.^[2]

Properties of Dicyclopropylmethanol

Dicyclopropylmethanol is a colorless to pale yellow liquid with a characteristic odor.^[1] It is sparingly soluble in water but soluble in common organic solvents.^{[1][3]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of **dicyclopropylmethanol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[1][4]
Molecular Weight	112.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	69 °C at 13 mmHg	[5]
99-100 °C at 12 mmHg		
	48 °C at 3 mmHg	[2]
Density	0.951 g/mL at 20 °C	[5]
Refractive Index (n ²⁰ /D)	1.464	[5]
Solubility	Sparingly soluble in water; soluble in organic solvents	[1][3]
CAS Number	14300-33-5	[1][4]
InChIKey	PIXLZMHERIHLJL- UHFFFAOYSA-N	[1][4]

Spectroscopic Data

The structural features of **dicyclopropylmethanol** can be confirmed by various spectroscopic techniques.

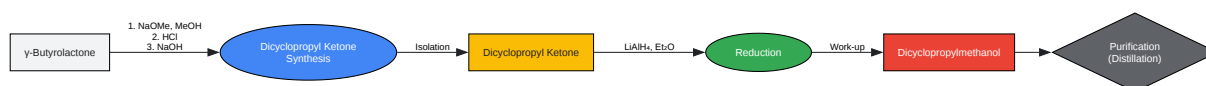
- Infrared (IR) Spectroscopy: The IR spectrum of **dicyclopropylmethanol** exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Absorptions related to C-H stretching of the cyclopropyl rings are also present.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would show a complex pattern of multiplets in the upfield region (typically 0-1 ppm) corresponding to the protons of the cyclopropyl rings. A signal for the methine proton attached to the hydroxyl group would appear further

downfield, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR: The carbon NMR spectrum would show signals for the carbons of the two cyclopropyl rings and a downfield signal for the carbon atom bonded to the hydroxyl group.[1]

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of **dicyclopropylmethanol** from γ -butyrolactone.



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